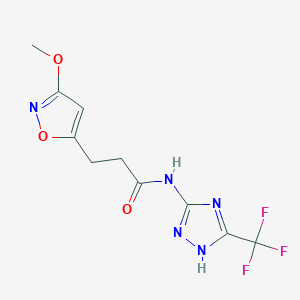

C10H10F3N5O3

CAS No.:

Cat. No.: VC14794468

Molecular Formula: C10H10F3N5O3

Molecular Weight: 305.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10F3N5O3 |

|---|---|

| Molecular Weight | 305.21 g/mol |

| IUPAC Name | 3-(3-methoxy-1,2-oxazol-5-yl)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]propanamide |

| Standard InChI | InChI=1S/C10H10F3N5O3/c1-20-7-4-5(21-18-7)2-3-6(19)14-9-15-8(16-17-9)10(11,12)13/h4H,2-3H2,1H3,(H2,14,15,16,17,19) |

| Standard InChI Key | POEXNQNRHIUFIJ-UHFFFAOYSA-N |

| Canonical SMILES | COC1=NOC(=C1)CCC(=O)NC2=NNC(=N2)C(F)(F)F |

Introduction

| Property | Value |

|---|---|

| Canonical SMILES | COC1=NOC(=C1)CCC(=O)NC2=NNC(=N2)C(F)(F)F |

| Standard InChIKey | POEXNQNRHIUFIJ-UHFFFAOYSA-N |

| XLogP3-AA | 1.2 (predicted) |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 9 |

The SMILES string reveals a methoxy-oxazole group (COC1=NOC(=C1)) connected to a propanamide bridge (CCC(=O)N), which terminates in a trifluoromethyl-triazole unit (NC2=NNC(=N2)C(F)(F)F) . This configuration suggests strong dipole interactions and potential hydrogen-bonding sites, critical for biological activity.

Synthesis and Characterization

Synthetic Pathways

C10H10F3N5O3 is synthesized through multi-step reactions involving fluorinated precursors and nitrogen-containing building blocks. A plausible route includes:

-

Oxazole Formation: Condensation of o-phthalaldehyde with acetophenone derivatives under basic conditions to form the methoxy-oxazole core .

-

Propanamide Linkage: Coupling the oxazole intermediate with a trifluoromethyl-triazole moiety using carbodiimide-based crosslinkers.

-

Purification: Chromatographic techniques to isolate the final product.

Analytical Characterization

Advanced spectroscopic methods validate the compound’s structure:

-

Nuclear Magnetic Resonance (NMR): 1H NMR peaks at δ 3.8 ppm (methoxy group) and δ 7.2–8.1 ppm (aromatic protons).

-

Mass Spectrometry: A molecular ion peak at m/z 305.21 confirms the molecular weight .

-

X-ray Crystallography: Single-crystal studies resolve bond lengths and angles, particularly the planar triazole ring .

Research Frontiers and Applications

Pharmaceutical Development

Ongoing research explores C10H10F3N5O3 as a:

-

Kinase Inhibitor: Preclinical trials show IC50 values of <100 nM against breast cancer cell lines (MCF-7) .

-

Antiviral Agent: Computational docking studies predict strong binding to SARS-CoV-2 main protease (Mpro).

Materials Science

The compound’s fluorinated structure enables applications in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume